![molecular formula C22H19N5O B14298203 4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one CAS No. 114568-66-0](/img/structure/B14298203.png)
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a pyrazole ring, a phenylhydrazine moiety, and a cyclohexadienone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the Phenylhydrazine Moiety: The phenylhydrazine group is introduced through a condensation reaction with the pyrazole intermediate.
Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone core through an oxidative cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
Applications De Recherche Scientifique
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Application in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
3,4-Methylenedioxyphenylpropan-2-one: Used in the synthesis of various pharmaceuticals and chemicals.
1-Phenyl-2-nitropropene: An intermediate in organic synthesis.
Uniqueness
4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one stands out due to its combination of a pyrazole ring, phenylhydrazine moiety, and cyclohexadienone core, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications.
Propriétés
Numéro CAS |
114568-66-0 |
|---|---|
Formule moléculaire |
C22H19N5O |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-[(5-methyl-2-phenyl-4-phenyldiazenylpyrazol-3-yl)amino]phenol |
InChI |
InChI=1S/C22H19N5O/c1-16-21(25-24-18-8-4-2-5-9-18)22(23-17-12-14-20(28)15-13-17)27(26-16)19-10-6-3-7-11-19/h2-15,23,28H,1H3 |
Clé InChI |
WVAOMPBAEQLQNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N=NC2=CC=CC=C2)NC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


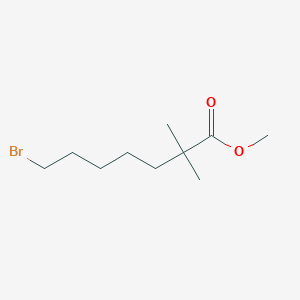
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
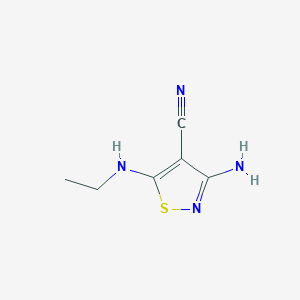

![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
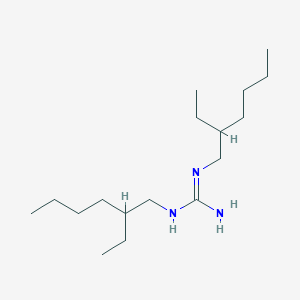
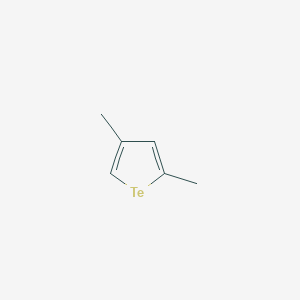
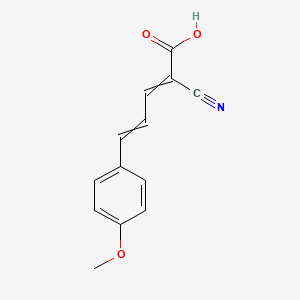
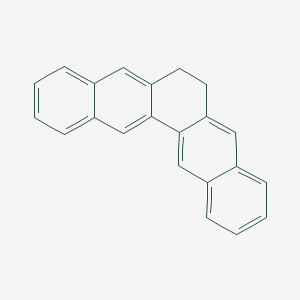
diphenylsilane](/img/structure/B14298185.png)
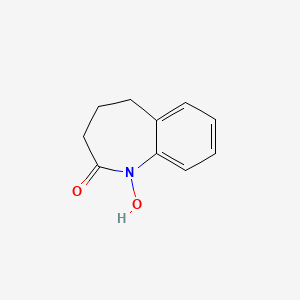
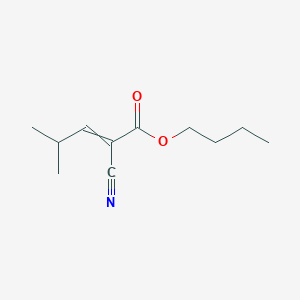
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)

